molecular formula C25H25N3O3S B10904191 Ethyl 2-[(1-cyanoethyl)sulfanyl]-6-methyl-4-phenyl-5-(phenylcarbamoyl)-1,4-dihydropyridine-3-carboxylate

Ethyl 2-[(1-cyanoethyl)sulfanyl]-6-methyl-4-phenyl-5-(phenylcarbamoyl)-1,4-dihydropyridine-3-carboxylate

Cat. No.: B10904191
M. Wt: 447.6 g/mol
InChI Key: ZIEGQEVRVRUTBH-UHFFFAOYSA-N
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Description

ETHYL 5-(ANILINOCARBONYL)-2-[(1-CYANOETHYL)SULFANYL]-6-METHYL-4-PHENYL-1,4-DIHYDRO-3-PYRIDINECARBOXYLATE is a complex organic compound with a unique structure that includes an anilinocarbonyl group, a cyanoethylsulfanyl group, and a dihydropyridinecarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-(ANILINOCARBONYL)-2-[(1-CYANOETHYL)SULFANYL]-6-METHYL-4-PHENYL-1,4-DIHYDRO-3-PYRIDINECARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the dihydropyridine core, followed by the introduction of the anilinocarbonyl and cyanoethylsulfanyl groups. Common reagents used in these reactions include ethyl cyanoacetate, aniline, and various sulfur-containing compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-(ANILINOCARBONYL)-2-[(1-CYANOETHYL)SULFANYL]-6-METHYL-4-PHENYL-1,4-DIHYDRO-3-PYRIDINECARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other derivatives .

Scientific Research Applications

ETHYL 5-(ANILINOCARBONYL)-2-[(1-CYANOETHYL)SULFANYL]-6-METHYL-4-PHENYL-1,4-DIHYDRO-3-PYRIDINECARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 5-(ANILINOCARBONYL)-2-[(1-CYANOETHYL)SULFANYL]-6-METHYL-4-PHENYL-1,4-DIHYDRO-3-PYRIDINECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 5-(ANILINOCARBONYL)-2-[(1-CYANOETHYL)SULFANYL]-6-METHYL-4-PHENYL-1,4-DIHYDRO-3-PYRIDINECARBOXYLATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C25H25N3O3S

Molecular Weight

447.6 g/mol

IUPAC Name

ethyl 2-(1-cyanoethylsulfanyl)-6-methyl-4-phenyl-5-(phenylcarbamoyl)-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C25H25N3O3S/c1-4-31-25(30)22-21(18-11-7-5-8-12-18)20(17(3)27-24(22)32-16(2)15-26)23(29)28-19-13-9-6-10-14-19/h5-14,16,21,27H,4H2,1-3H3,(H,28,29)

InChI Key

ZIEGQEVRVRUTBH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3)C)SC(C)C#N

Origin of Product

United States

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